molecular formula C14H12FN3O5 B2567587 dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1986518-82-4

dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2567587
CAS No.: 1986518-82-4
M. Wt: 321.264
InChI Key: IMICXPVSWAGWJC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,3-triazole, which is a type of heterocyclic aromatic organic compound. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability and unique reactivity. The compound also contains a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached, and a dimethyl dicarboxylate group, which consists of two methyl groups attached to a central carbon atom that is also attached to two carboxylate groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the fluorophenyl group, and the dimethyl dicarboxylate group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the fluorophenyl group, and the dimethyl dicarboxylate group. The 1,2,3-triazole ring is known for its stability and unique reactivity, and the fluorophenyl group could potentially participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the fluorophenyl group, and the dimethyl dicarboxylate group. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Properties

One notable application of compounds related to dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is in the development of neurokinin-1 (NK1) receptor antagonists. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibit high affinity and oral activity as NK1 antagonists. They show potential efficacy in pre-clinical tests for emesis and depression (Harrison et al., 2001).

π-Hole Tetrel Bonding Interactions

Another area of interest is the π-hole tetrel bonding interactions in triazole derivatives that include α-ketoester functionality. These compounds show significant self-assembling properties in the solid state, forming symmetrically equivalent interactions. Such molecular interactions are vital in crystal engineering and molecular design (Ahmed et al., 2020).

Fluorescent Molecular Probes

Compounds structurally related to this compound have also been used in the development of fluorescent molecular probes. These compounds exhibit solvent-dependent fluorescence and can be employed in biological studies to track various cellular processes due to their high sensitivity and specificity (Diwu et al., 1997).

Antimicrobial Properties

There's also research indicating the antimicrobial properties of fluorinated 1,2,3-triazoles synthesized via a green, solvent-free click synthesis method. Some of these compounds have shown significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Aouad, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, reactivity, and potential uses. For example, it could be interesting to investigate its potential applications in fields such as medicinal chemistry or material science .

Properties

IUPAC Name

dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMICXPVSWAGWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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